1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-ethylurea
Description
1-[1-(1-Benzofuran-2-yl)propan-2-yl]-3-ethylurea is a synthetic organic compound characterized by a benzofuran moiety linked to a propan-2-yl group and an ethylurea substituent. Its synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or urea formation, to attach the ethylurea group to the benzofuran-propan-2-yl backbone.
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-15-14(17)16-10(2)8-12-9-11-6-4-5-7-13(11)18-12/h4-7,9-10H,3,8H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQGJXYRWUPULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(C)CC1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors to form the benzofuran ring, followed by alkylation and subsequent reaction with isocyanates to introduce the urea group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can target the urea moiety or the benzofuran ring, leading to different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that benzofuran derivatives, including 1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-ethylurea, exhibit significant anticancer properties. A study highlighted the structure–activity relationship (SAR) of various benzofuran derivatives, demonstrating their potential as anticancer agents through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Case Study:
In vitro studies have shown that certain benzofuran derivatives can inhibit the growth of lung adenocarcinoma cells (A549), suggesting that modifications to the benzofuran structure can enhance anticancer efficacy .
Antimicrobial Activity
Benzofuran derivatives are also noted for their antimicrobial properties. They have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The presence of specific substituents on the benzofuran ring can enhance these activities.
Data Table: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Gram-positive | 200 μg/mL |
| Compound B | Gram-negative | 150 μg/mL |
| Compound C | Antifungal (C. albicans) | 100 μg/mL |
This table summarizes findings from studies that evaluate the antimicrobial efficacy of various benzofuran derivatives, indicating that structural modifications can lead to improved activity against specific pathogens .
Anti-inflammatory Properties
The anti-inflammatory potential of benzofuran derivatives has been explored in several studies. The compound has been evaluated for its ability to reduce inflammation in vivo using models such as rat paw edema assays.
Case Study:
A study demonstrated that novel benzofuran derivatives significantly reduced paw swelling in rats, indicating their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-ethylurea involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The urea moiety may also play a role in binding to specific enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis with structurally related compounds:
Key Findings
Urea vs. Thiourea : Replacement of the urea oxygen with sulfur (as in 1-(benzofuran-2-yl)-3-ethylthiourea) increases lipophilicity, correlating with improved membrane permeability and antibacterial efficacy .
Chain Length : Ethylurea (C2) vs. methylurea (C1) or propylurea (C3) groups influence solubility and metabolic stability. For instance, methylurea derivatives exhibit higher aqueous solubility but shorter plasma half-lives .
Biological Activity
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-ethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Antiproliferative Effects
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in leukemia cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and caspase activation .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 6 | K562 (Leukemia) | 15 | Induces apoptosis via ROS generation |
| Compound 8 | K562 (Leukemia) | 20 | Mild antiproliferative effects |
Neuroprotective Effects
Benzofuran derivatives have also been studied for their neuroprotective potential. For example, certain analogs have demonstrated protective effects against oxidative stress in neuronal cells, suggesting that similar mechanisms may apply to this compound. These compounds are believed to scavenge free radicals and inhibit lipid peroxidation, which are critical in preventing neurodegenerative diseases .
Study on Anticancer Activity
A significant study evaluated the efficacy of various benzofuran derivatives, including those related to this compound, against human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability through mechanisms involving ROS and apoptosis induction. The study highlighted the role of structural modifications in enhancing biological activity .
Evaluation of Neuroprotective Properties
Another research effort focused on the neuroprotective properties of benzofuran compounds. The study found that certain derivatives could significantly reduce neuronal cell death induced by oxidative stress. The mechanisms involved included the modulation of antioxidant enzyme activities and reduction of inflammatory cytokines .
Q & A
Q. What are the recommended synthesis protocols for 1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-ethylurea, and how can purity be ensured?
- Methodological Answer : The synthesis of benzofuran-derived urea compounds typically involves condensation reactions. For example, a related benzofuran-quinoline derivative was synthesized by coupling 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with an isatin derivative under reflux in ethanol, followed by purification via column chromatography . To ensure purity, researchers should:
- Use analytical techniques like HPLC (≥95% purity threshold) and NMR for structural confirmation.
- Optimize reaction conditions (e.g., solvent, temperature, catalyst) using factorial design to minimize byproducts .
| Analytical Method | Purpose | Reference |
|---|---|---|
| NMR (¹H/¹³C) | Structural elucidation | |
| HPLC | Purity assessment |
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : While specific data for this compound is limited, benzofuran derivatives often require:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Engineering Controls : Use fume hoods for volatile reactions and ensure proper ventilation .
- Emergency Protocols : Immediate decontamination with water for spills and medical consultation for exposure .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties (e.g., solubility, stability) can be determined via:
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition.
- UV-Vis Spectroscopy : Determine λmax for solubility studies in solvents like DMSO or ethanol.
- LogP Measurement : Use shake-flask or HPLC methods to evaluate hydrophobicity .
Note: Many benzofuran analogs lack published data on melting points or flash points, necessitating empirical testing .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis pathway?
- Methodological Answer : Institutions like ICReDD employ density functional theory (DFT) to predict reaction pathways and transition states. For example:
- Use Gaussian or ORCA software to model reaction intermediates.
- Apply machine learning to analyze experimental datasets and identify optimal conditions (e.g., solvent polarity, catalyst loading) .
| Computational Tool | Application | Reference |
|---|---|---|
| DFT (B3LYP/6-31G*) | Transition state analysis | |
| Molecular Dynamics | Solvent interaction modeling |
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability or compound stability. Mitigation strategies include:
Q. What advanced pharmacological models are suitable for studying this compound’s mechanism of action?
- Methodological Answer : For antimicrobial or antitubular activity:
- In Silico Docking : Use AutoDock Vina to predict binding affinities to bacterial targets (e.g., enoyl-ACP reductase) .
- In Vivo Models : Murine tuberculosis models with dose-response curves (e.g., 10–100 mg/kg doses) .
| Model | Endpoint | Reference |
|---|---|---|
| Molecular Docking | Binding energy (kcal/mol) | |
| In Vivo TB Model | CFU reduction in lungs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
